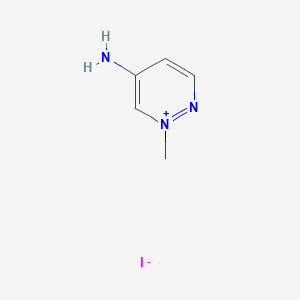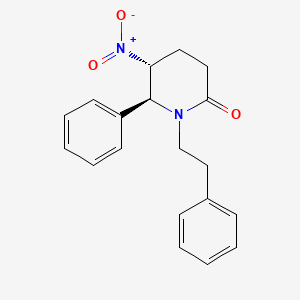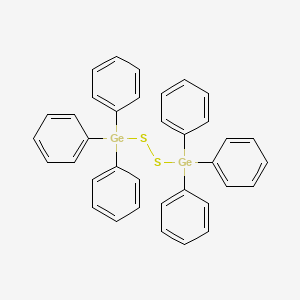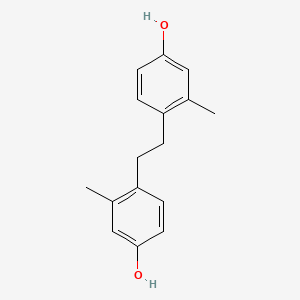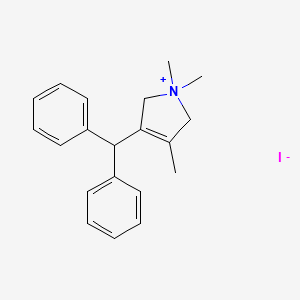
1-Butyl-3-chloro-4-(chloromethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-chloro-4-(chloromethyl)pyrrolidin-2-one is a synthetic organic compound belonging to the pyrrolidinone family. This compound features a five-membered lactam ring with a butyl group at the first position, a chlorine atom at the third position, and a chloromethyl group at the fourth position. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-chloro-4-(chloromethyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-butyl-3-chloropyrrolidine with formaldehyde and hydrochloric acid, leading to the formation of the desired compound through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound often employs batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-3-chloro-4-(chloromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group at the fourth position is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, leading to the formation of different derivatives.
Reduction: Reduction reactions can be employed to modify the chloromethyl group, converting it into other functional groups such as hydroxymethyl.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include azido derivatives, nitriles, amines, alcohols, and other functionalized pyrrolidinones.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-chloro-4-(chloromethyl)pyrrolidin-2-one has found applications in various scientific research fields, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Butyl-3-chloro-4-(chloromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in mechanistic studies.
Vergleich Mit ähnlichen Verbindungen
1-Butyl-3-chloropyrrolidin-2-one: Lacks the chloromethyl group, resulting in different reactivity and applications.
1-Butyl-4-chloromethylpyrrolidin-2-one: Similar structure but with the chlorine atom at a different position, leading to variations in chemical behavior.
3-Chloro-4-(chloromethyl)pyrrolidin-2-one: Lacks the butyl group, affecting its solubility and reactivity.
Uniqueness: 1-Butyl-3-chloro-4-(chloromethyl)pyrrolidin-2-one is unique due to the presence of both a butyl group and a chloromethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
61213-16-9 |
|---|---|
Molekularformel |
C9H15Cl2NO |
Molekulargewicht |
224.12 g/mol |
IUPAC-Name |
1-butyl-3-chloro-4-(chloromethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H15Cl2NO/c1-2-3-4-12-6-7(5-10)8(11)9(12)13/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
VURDGHVFUCCHAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CC(C(C1=O)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


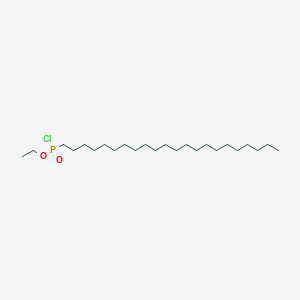
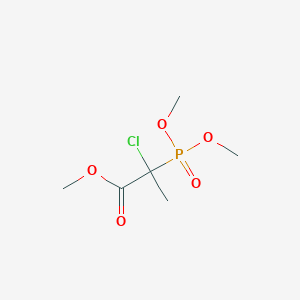
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14583207.png)
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline](/img/structure/B14583217.png)
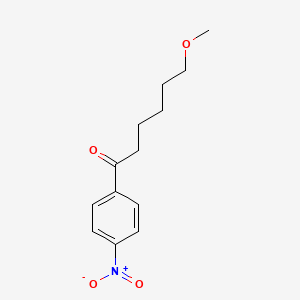
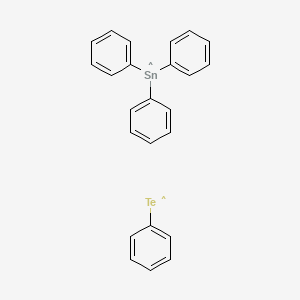
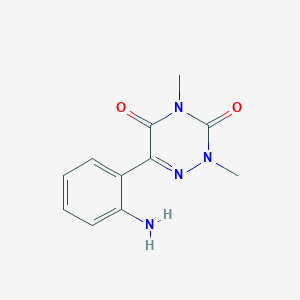
![N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B14583235.png)
